methyl 1-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetyl)piperidine-4-carboxylate
Description
Methyl 1-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetyl)piperidine-4-carboxylate is a synthetic compound featuring a benzoisothiazolone core (1,1-dioxide, 3-oxo-substituted) linked to a piperidine ring via an acetyl group. The piperidine moiety is further esterified with a methyl group at the 4-position. This structure combines a heterocyclic pharmacophore with a bicyclic amine, making it a candidate for diverse biological applications, including antimicrobial, antiviral, and anticancer activities .
Properties
IUPAC Name |
methyl 1-[2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetyl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O6S/c1-24-16(21)11-6-8-17(9-7-11)14(19)10-18-15(20)12-4-2-3-5-13(12)25(18,22)23/h2-5,11H,6-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKNSOLHUBCRYDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of methyl 1-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetyl)piperidine-4-carboxylate involves multiple steps. One common synthetic route includes the reaction of N-methyl-4-oxo-4-phenylbutanamide with thionyl chloride (SOCl2) to form an intermediate compound. This intermediate undergoes nucleophilic displacement to yield the final product . Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
Methyl 1-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetyl)piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Scientific Research Applications
Methyl 1-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetyl)piperidine-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s antimicrobial and antifungal properties make it useful in biological studies.
Industry: The compound is used in the formulation of biocides and preservatives.
Mechanism of Action
The mechanism of action of methyl 1-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes and proteins, disrupting cellular processes and leading to antimicrobial or anticancer effects. The exact pathways and molecular targets vary depending on the specific application .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Core Modifications
The benzoisothiazolone (1,1-dioxide, 3-oxo) scaffold is a common feature in several pharmacologically active compounds. Key structural analogs and their differences are summarized below:
Key Observations:
- The target compound uniquely combines the benzoisothiazolone core with a piperidine-methyl carboxylate system, distinguishing it from analogs with simpler alkyl or heterocyclic substituents.
- N-substituted saccharins (3a–g) share the benzoisothiazolone core but lack the piperidine ring, instead featuring alkyl or acetonitrile groups that enhance antioxidant and antimicrobial activities .
- Compound 12n and 12o (from ) incorporate triazole-piperazine linkers and purine-dione moieties, which improve anticancer activity compared to the target compound’s acetyl-piperidine system .
Pharmacological Activity Comparison
Antimicrobial Activity:
- N-substituted saccharins (3a–g) : Exhibited moderate to strong antibacterial activity against Staphylococcus aureus and Escherichia coli (MIC: 8–64 µg/mL) .
- Target compound : Predicted to have enhanced bioavailability due to the piperidine ring, which may improve membrane penetration compared to simpler esters like methyl 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetate .
Antiviral Activity:
- Compound 2 (): Demonstrated anti-HIV-1 activity (EC50: 2.68 µM) via inhibition of viral proteases .
- Benzisothiazolone derivatives (4f, 4g) : Inhibited dengue and West Nile virus proteases (IC50: 10–20 µM) .
Anticancer Activity:
Physicochemical Properties
Biological Activity
Methyl 1-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetyl)piperidine-4-carboxylate is a compound of significant interest due to its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H9NO5S
- Molecular Weight : 255.25 g/mol
- CAS Number : 6639-62-9
- Melting Point : 121-123 °C
- Solubility : Slightly soluble in chloroform and methanol
The compound exhibits its biological activity primarily through interactions with various molecular targets. It is believed to modulate enzyme activity and receptor binding, which can lead to various pharmacological effects. The exact mechanisms are still under investigation, but preliminary studies suggest that it may influence pathways related to inflammation and microbial resistance.
Antimicrobial Activity
Recent studies have shown that derivatives of benzimidazole, including compounds similar to this compound, possess notable antimicrobial properties.
| Compound | Activity Type | MIC (μg/ml) | Comparison |
|---|---|---|---|
| Compound A | Antibacterial | 50 | Ampicillin: 100 |
| Compound B | Antifungal | 250 | Griseofulvin: 500 |
These compounds have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. In vitro assays indicated that it can significantly reduce the production of pro-inflammatory cytokines in activated macrophages. For instance, at a concentration of 10 μM, it inhibited TNF-alpha production by approximately 60%, showcasing its potential as an anti-inflammatory agent .
Anticancer Potential
Research has indicated that derivatives of isothiazole compounds exhibit anticancer properties. In particular, this compound has been tested against various cancer cell lines, showing cytotoxic effects with IC50 values in the low micromolar range. This suggests that the compound may interfere with cancer cell proliferation and induce apoptosis .
Case Studies
-
Case Study on Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds similar to this compound exhibited lower MIC values than standard antibiotics, suggesting a promising alternative for treating resistant bacterial infections . -
Anti-inflammatory Assay
In an experimental model of inflammation induced by lipopolysaccharides (LPS), treatment with the compound resulted in a significant decrease in inflammatory markers compared to control groups. This supports its potential use in therapeutic applications for inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
